1-benzhydryl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea
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Description
Synthesis Analysis
The synthesis of “1-benzhydryl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea” could involve several steps, including the reaction of alcohols with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the utility of urea derivatives in the one-pot synthesis of heterocyclic compounds. For example, studies have shown the development of diastereoselective three-component reactions involving urea/thiourea and dihydrofuran/dihydro-2H-pyran with aromatic aldehydes to synthesize furano and pyrano pyrimidinones (thiones) using novel reagents (Ghorbani‐Vaghei et al., 2015). This indicates the chemical's role in facilitating the creation of complex organic structures that could be significant in drug development.
Catalysis and Organic Reactions
Urea has been used as an organo-catalyst in facilitating the synthesis of various functionalized heterocycles. A study highlighted the eco-friendly, one-pot synthesis of diverse functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocyclic scaffolds, showcasing urea's catalytic capabilities in promoting multicomponent reactions at room temperature (Brahmachari & Banerjee, 2014). This reveals the compound's potential in streamlining synthetic processes for therapeutic molecules.
Molecular Interactions and Complexation Studies
The compound's structural analogs have been studied for their ability to form complexes through hydrogen bonding, as shown in the research on N-(pyridin-2-yl),N'-substituted ureas. These studies provide insight into the substituent effect on complexation, which is crucial for understanding molecular interactions that could influence drug design and receptor binding (Ośmiałowski et al., 2013).
Application in Medicinal Chemistry
The synthesis of urea derivatives has been explored for potential applications in medicinal chemistry, including the creation of novel anti-tumor agents. Research into the synthesis and molecular modeling of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives has shown promise for these compounds in acting as anti-tumor agents, with significant effects observed in mouse tumor model cancer cell lines (Nassar et al., 2015).
Properties
IUPAC Name |
1-benzhydryl-3-[2-(oxan-4-ylsulfanyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c24-21(22-13-16-26-19-11-14-25-15-12-19)23-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVOEEMTKXCRRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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